molecular formula C8H7ClN4 B6205301 4-chloro-2-(1H-1,2,4-triazol-1-yl)aniline CAS No. 1549698-77-2

4-chloro-2-(1H-1,2,4-triazol-1-yl)aniline

Katalognummer: B6205301
CAS-Nummer: 1549698-77-2
Molekulargewicht: 194.62 g/mol
InChI-Schlüssel: TWIYGNQDNOHWJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-2-(1H-1,2,4-triazol-1-yl)aniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of a chloro group and a triazole ring attached to an aniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(1H-1,2,4-triazol-1-yl)aniline typically involves the reaction of 4-chloroaniline with 1H-1,2,4-triazole under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the triazole ring. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-2-(1H-1,2,4-triazol-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Wirkmechanismus

The mechanism of action of 4-chloro-2-(1H-1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or proteins involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The triazole ring is known to form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.

    4-chloro-1,2,4-triazole: A similar compound with a chloro group attached to the triazole ring, used in various chemical syntheses.

    2-(1H-1,2,4-triazol-1-yl)aniline: Lacks the chloro group but shares the triazole and aniline moieties.

Uniqueness

4-chloro-2-(1H-1,2,4-triazol-1-yl)aniline is unique due to the presence of both a chloro group and a triazole ring, which confer distinct chemical and biological properties. The chloro group enhances its reactivity in substitution reactions, while the triazole ring contributes to its biological activity and binding affinity .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-2-(1H-1,2,4-triazol-1-yl)aniline involves the reaction of 4-chloroaniline with 1H-1,2,4-triazole in the presence of a suitable reagent.", "Starting Materials": [ "4-chloroaniline", "1H-1,2,4-triazole", "Suitable reagent" ], "Reaction": [ "4-chloroaniline is dissolved in a suitable solvent and cooled to a temperature of 0-5°C.", "1H-1,2,4-triazole is added to the reaction mixture and the temperature is raised to room temperature.", "The suitable reagent is added to the reaction mixture and the reaction is allowed to proceed for a suitable period of time.", "The reaction mixture is then quenched with water and the product is isolated by filtration and washed with water and a suitable solvent." ] }

CAS-Nummer

1549698-77-2

Molekularformel

C8H7ClN4

Molekulargewicht

194.62 g/mol

IUPAC-Name

4-chloro-2-(1,2,4-triazol-1-yl)aniline

InChI

InChI=1S/C8H7ClN4/c9-6-1-2-7(10)8(3-6)13-5-11-4-12-13/h1-5H,10H2

InChI-Schlüssel

TWIYGNQDNOHWJN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)N2C=NC=N2)N

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.